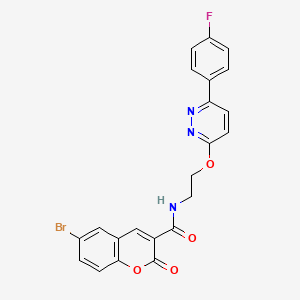

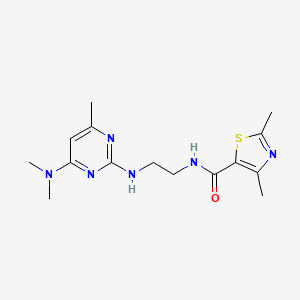

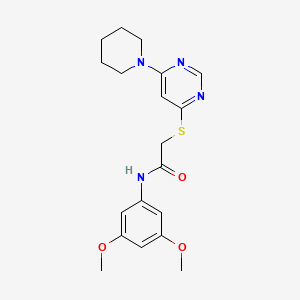

![molecular formula C18H18N2O2S2 B2606633 N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide CAS No. 869070-19-9](/img/structure/B2606633.png)

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol was achieved via Schiff bases reduction route . The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques. For instance, the synthesized compounds in the study mentioned above were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The compound “this compound” has a molecular weight of 233.286 .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives have been extensively studied. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is known to produce aminothiophene derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the molecular mass of thiophene, a component of the compound , is 84.14 g/mol, and it has a density of 1.051 g/ml .Aplicaciones Científicas De Investigación

Fluorescent Dyes Synthesis

The compound has been utilized as a building block in the synthesis of fluorescent dyes. Researchers have developed a variety of fluorescent dyes displaying wide-ranging fluorescence by employing similar thioamide structures. These dyes have demonstrated significant potential in applications requiring color-tunable fluorophores, including sensors and imaging technologies (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Antimicrobial Activities

Compounds incorporating the thiazole moiety have shown promising antimicrobial activities. A study on thiazole derivatives has reported their effectiveness against a range of microbial strains, indicating the potential of these compounds in developing new antimicrobial agents. This highlights the significance of the core structure of N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide in antimicrobial drug development (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Antioxidant and Anticancer Properties

Research on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, which share a similar structural motif, revealed substantial antioxidant and anticancer activities. These findings suggest the potential therapeutic applications of compounds with similar structural features, including this compound, in treating various diseases (Raghavendra et al., 2016).

Tumor Cell Selectivity

The compound's structural relatives have been explored for their pronounced anti-proliferative activity and tumor cell selectivity. This research opens up new avenues for the development of tumor-selective therapeutic agents, leveraging the unique structural characteristics of this compound (Thomas et al., 2017).

Molecular Docking and Synthesis

The synthesis and molecular docking studies of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been performed, indicating the compound's potential in designing drugs with specific molecular targets. This research underscores the compound's utility in drug discovery and development (Spoorthy et al., 2021).

Mecanismo De Acción

Target of Action

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide primarily targets specific receptors or enzymes within the body. These targets are crucial in mediating the compound’s therapeutic effects. The compound interacts with these targets to modulate their activity, leading to desired pharmacological outcomes .

Mode of Action

The interaction of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide with its primary targets results in significant biochemical changes. This compound binds to the active sites of these targets, altering their conformation and activity. This binding can either inhibit or activate the target, depending on the nature of the interaction, leading to downstream effects that contribute to its therapeutic efficacy .

Biochemical Pathways

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide affects several biochemical pathways. By modulating the activity of its primary targets, the compound influences pathways involved in cellular signaling, metabolism, and gene expression. These changes can lead to alterations in cellular function and overall physiological responses .

Pharmacokinetics

The pharmacokinetics of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized by liver enzymes, and eventually excreted from the body. These properties determine the compound’s bioavailability and duration of action .

Result of Action

At the molecular and cellular levels, the action of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide leads to specific therapeutic effects. These effects can include the inhibition of disease-related processes, modulation of immune responses, or enhancement of cellular repair mechanisms. The compound’s action results in measurable changes in cellular activity and overall health outcomes .

Action Environment

The efficacy and stability of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide can be influenced by environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, solubility, and interaction with its targets, ultimately impacting its therapeutic effectiveness .

Direcciones Futuras

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Análisis Bioquímico

Biochemical Properties

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant . Additionally, the thiophene moiety may interact with proteins involved in inflammatory pathways, exhibiting anti-inflammatory properties . These interactions are crucial for the compound’s potential therapeutic effects.

Cellular Effects

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide has been shown to affect various cell types and cellular processes. It can influence cell signaling pathways, such as the MAPK and NF-κB pathways, which are critical for cell survival and inflammation . The compound also affects gene expression, potentially upregulating genes involved in antioxidant defense and downregulating pro-inflammatory genes. Furthermore, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit the activity of pro-inflammatory enzymes like COX-2, thereby reducing inflammation . Additionally, the compound can activate antioxidant enzymes, enhancing the cell’s ability to combat oxidative stress. These interactions result in changes in gene expression, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Over time, it may undergo degradation, leading to a gradual decrease in its efficacy. Long-term studies have also indicated that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in the antioxidant defense pathway, enhancing the cell’s ability to neutralize reactive oxygen species . Additionally, it may influence the metabolism of inflammatory mediators, contributing to its anti-inflammatory effects.

Transport and Distribution

The transport and distribution of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biochemical activity and therapeutic potential.

Subcellular Localization

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to particular cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes. For example, its presence in the mitochondria may enhance its role in regulating oxidative stress and energy metabolism.

Propiedades

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S2/c1-12-15(9-10-19-17(21)16-4-3-11-23-16)24-18(20-12)13-5-7-14(22-2)8-6-13/h3-8,11H,9-10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQJFYZUCFPVKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

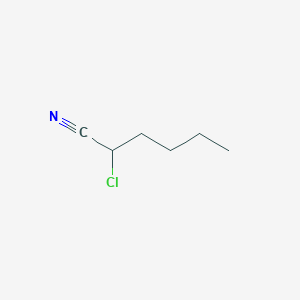

![4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2606558.png)

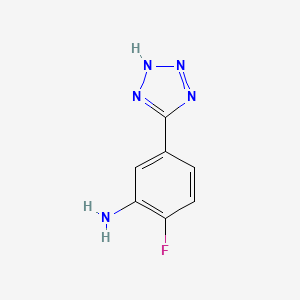

![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2606560.png)

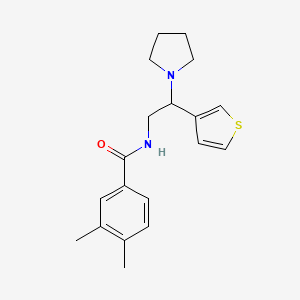

![2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606562.png)

![ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2606564.png)